molecular formula C8H12N2 B8502391 1-(Pent-4-enyl)imidazole

1-(Pent-4-enyl)imidazole

Cat. No. B8502391
M. Wt: 136.19 g/mol
InChI Key: NFSKMHGVRFRCLY-UHFFFAOYSA-N
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Patent
US04284641

Procedure details

Pent-4-enyl bromide (10 g, 0.067 mole) was added dropwise to a stirred refluxing mixture of imidazole (9 g; 0.132 mole) and sodium bicarbonate (11 g; 0.13 mole) in methanol (50 ml). After addition the mixture was stirred for a further 50 hours under reflux. The reaction mixture was filtered to remove the insoluble matter and the filtrate evaporated to a yellow oil. This oil was taken up in 2M HCl (150 ml) and washed with ether (50 ml). The acid solution was then basified with 10M NaOH (about 30 ml) and extracted with chloroform (3×50 ml). The combined extracts were dried over anhydrous MgSO4 and the solvent removed under vacuum to leave a yellow oil as crude product, which was purified on silica gel column using 10% MeOH/EtOAc as eluent. 1.0 g distilled in vacuo b.p. 132°/12 mm, yield 0.9 g. Micro analysis: C8H12N2 requires C,70.59, H,8.82, N,20.59. Found: C,69.24, H,8.56, N,20.11.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH2:2][CH2:3][CH:4]=[CH2:5].[NH:7]1[CH:11]=[CH:10][N:9]=[CH:8]1.C(=O)(O)[O-].[Na+]>CO>[CH2:1]([N:7]1[CH:11]=[CH:10][N:9]=[CH:8]1)[CH2:2][CH2:3][CH:4]=[CH2:5] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(CCC=C)Br
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
11 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred for a further 50 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing
ADDITION
Type
ADDITION
Details
After addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the insoluble matter
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to a yellow oil
WASH
Type
WASH
Details
washed with ether (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
to leave a yellow oil as crude product, which
CUSTOM
Type
CUSTOM
Details
was purified on silica gel column
DISTILLATION
Type
DISTILLATION
Details
1.0 g distilled in vacuo b.p. 132°/12 mm, yield 0.9 g

Outcomes

Product
Details
Reaction Time
50 h
Name
Type
Smiles
C(CCC=C)N1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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